Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]-
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Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- typically involves multiple steps. One common method starts with the nitration of benzoic acid to introduce the nitro group. This can be achieved using a mixture of nitric and sulfuric acids . The resulting nitrobenzoic acid is then subjected to further reactions to introduce the pyridinylcarbonylamino group. This often involves the use of reagents such as pyridine and acylating agents under controlled conditions .
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the laboratory synthesis methods, focusing on yield, purity, and cost-effectiveness. Large-scale production might use continuous flow reactors and advanced purification techniques to ensure high-quality output .
Chemical Reactions Analysis
Types of Reactions
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- undergoes various chemical reactions, including:
Reduction: The compound can be reduced to form different derivatives, depending on the conditions and reagents used.
Common Reagents and Conditions
Common reagents used in these reactions include nitric acid, sulfuric acid, hydrogen gas, and various catalysts. Reaction conditions such as temperature, pressure, and solvent choice are crucial for achieving the desired products .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield amino derivatives, while substitution reactions can introduce various functional groups onto the aromatic ring .
Scientific Research Applications
Benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- has several scientific research applications:
Mechanism of Action
The mechanism of action of benzoic acid, 5-nitro-2-[(2-pyridinylcarbonyl)amino]- involves its interaction with specific molecular targets. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The pyridinylcarbonylamino group may enhance the compound’s binding affinity to certain enzymes or receptors, influencing various biochemical pathways .
Comparison with Similar Compounds
Similar Compounds
2-Nitrobenzoic acid: Similar in structure but lacks the pyridinylcarbonylamino group.
5-Amino-2-nitrobenzoic acid: Contains an amino group instead of the pyridinylcarbonylamino group.
Uniqueness
This combination of functional groups allows for diverse reactivity and makes it a valuable compound in various fields of research .
Properties
CAS No. |
58668-50-1 |
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Molecular Formula |
C13H9N3O5 |
Molecular Weight |
287.23 g/mol |
IUPAC Name |
5-nitro-2-(pyridine-2-carbonylamino)benzoic acid |
InChI |
InChI=1S/C13H9N3O5/c17-12(11-3-1-2-6-14-11)15-10-5-4-8(16(20)21)7-9(10)13(18)19/h1-7H,(H,15,17)(H,18,19) |
InChI Key |
RDVSKBWIAVWVLY-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=NC(=C1)C(=O)NC2=C(C=C(C=C2)[N+](=O)[O-])C(=O)O |
Origin of Product |
United States |
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